molecular formula C19H18N4O2 B15209673 3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide CAS No. 920513-32-2

3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide

Cat. No.: B15209673
CAS No.: 920513-32-2
M. Wt: 334.4 g/mol
InChI Key: PCLCTUXELNRJQK-UHFFFAOYSA-N
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Description

3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide is a complex organic compound that features an isoquinoline moiety Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide typically involves multiple steps. One common method includes the reaction of isoquinoline derivatives with appropriate amines and benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-functionalized compounds .

Scientific Research Applications

3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-((2-(isoquinolin-6-ylamino)-2-oxoethyl)amino)-N-methylbenzamide apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in multiple fields .

Properties

CAS No.

920513-32-2

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

3-[[2-(isoquinolin-6-ylamino)-2-oxoethyl]amino]-N-methylbenzamide

InChI

InChI=1S/C19H18N4O2/c1-20-19(25)14-3-2-4-16(10-14)22-12-18(24)23-17-6-5-15-11-21-8-7-13(15)9-17/h2-11,22H,12H2,1H3,(H,20,25)(H,23,24)

InChI Key

PCLCTUXELNRJQK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3

Origin of Product

United States

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